Cas no 1932065-69-4 ((3S,5R)-5-methylpiperidin-3-ol)
(3S,5R)-5-methylpiperidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Piperidinol, 5-methyl-, (3S,5R)-
- (3S,5R)-5-methylpiperidin-3-ol
- SCHEMBL9962391
- PS-18437
- CS-0530416
- 1932065-69-4
- AT35516
-
- Inchi: 1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
- InChI Key: QDPYHRSTDJTFRG-RITPCOANSA-N
- SMILES: N1C[C@H](C)C[C@H](O)C1
Computed Properties
- Exact Mass: 115.099714038g/mol
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 0.1
(3S,5R)-5-methylpiperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3801-250MG |
(3S,5R)-5-methylpiperidin-3-ol |
1932065-69-4 | 97% | 250MG |
¥ 2,805.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3801-500MG |
(3S,5R)-5-methylpiperidin-3-ol |
1932065-69-4 | 97% | 500MG |
¥ 3,927.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3801-1G |
(3S,5R)-5-methylpiperidin-3-ol |
1932065-69-4 | 97% | 1g |
¥ 5,610.00 | 2023-04-14 | |
| Chemenu | CM1018281-250mg |
(3S,5R)-5-methylpiperidin-3-ol |
1932065-69-4 | 95%+ | 250mg |
$510 | 2023-03-18 | |
| Chemenu | CM1018281-500mg |
(3S,5R)-5-methylpiperidin-3-ol |
1932065-69-4 | 95%+ | 500mg |
$714 | 2023-03-18 | |
| Chemenu | CM1018281-1g |
(3S,5R)-5-methylpiperidin-3-ol |
1932065-69-4 | 95%+ | 1g |
$1020 | 2023-03-18 | |
| eNovation Chemicals LLC | Y1210072-250MG |
(3S,5R)-5-methylpiperidin-3-ol |
1932065-69-4 | 97% | 250mg |
$525 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1210072-500MG |
(3S,5R)-5-methylpiperidin-3-ol |
1932065-69-4 | 97% | 500mg |
$735 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1210072-1G |
(3S,5R)-5-methylpiperidin-3-ol |
1932065-69-4 | 97% | 1g |
$1055 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1210072-250MG |
(3S,5R)-5-methylpiperidin-3-ol |
1932065-69-4 | 97% | 250mg |
$525 | 2024-07-21 |
(3S,5R)-5-methylpiperidin-3-ol Suppliers
(3S,5R)-5-methylpiperidin-3-ol Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (3S,5R)-5-methylpiperidin-3-ol
(3S,5R)-5-Methylpiperidin-3-Ol: A Comprehensive Overview
(3S,5R)-5-methylpiperidin-3-ol, also known by its CAS number CAS No. 1932065-69-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This chiral piperidine derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. In this article, we delve into the latest research findings and provide an in-depth analysis of this compound.
The structure of (3S,5R)-5-methylpiperidin-3-ol consists of a six-membered piperidine ring with a hydroxyl group at position 3 and a methyl group at position 5. The stereochemistry of the compound is defined by its (3S,5R) configuration, which plays a crucial role in its chemical reactivity and biological activity. Recent studies have highlighted the importance of stereochemistry in determining the pharmacokinetic and pharmacodynamic properties of such compounds.
One of the most promising areas of research involving CAS No. 1932065-69-4 is its potential as a building block in medicinal chemistry. The compound's ability to undergo various transformations, such as oxidation, reduction, and alkylation, makes it versatile for synthesizing complex molecules with therapeutic potential. For instance, researchers have explored its use in constructing bioactive compounds targeting neurodegenerative diseases and cancer.
In terms of synthesis, recent advancements have focused on developing efficient and environmentally friendly methods to produce (3S,5R)-5-methylpiperidin-3-ol. Techniques such as enantioselective catalysis and asymmetric induction have been employed to achieve high yields and enantiomeric excess. These methods not only enhance the scalability of production but also align with the growing demand for sustainable chemical processes.
The biological activity of CAS No. 1932065-69-4 has been extensively studied in preclinical models. Findings from recent experiments suggest that the compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory pathways. This indicates its potential as a lead compound for developing anti-inflammatory agents.
Beyond pharmacology, (3S,5R)-5-methylpiperidin-3-ol has shown promise in material science applications. Its ability to form stable polymers under specific conditions has led researchers to explore its use in creating advanced materials for electronic devices and biomedical implants.
In conclusion, (3S,5R)-5-methylpiperidin-3-ol (CAS No. 1932065-69-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a valuable asset in both academic research and industrial innovation.
1932065-69-4 ((3S,5R)-5-methylpiperidin-3-ol) Related Products
- 1909308-45-7(5-methylpiperidin-3-ol hydrochloride, Mixture of diastereomers)
- 1200132-32-6((3S)-3-methylpiperidin-3-ol)
- 1200132-33-7((3R)-3-methylpiperidin-3-ol)
- 33469-64-6(5-Methylpiperidin-3-ol)
- 774482-72-3(3-Piperidinol,1-ethyl-5-methyl-, (3R,5S)-rel-)
- 1343834-84-3(3-Propylpiperidin-3-ol)
- 1177299-74-9(3-Ethylpiperidin-3-ol)
- 747353-72-6(3-Piperidinol,1-ethyl-5-methyl-, (3R,5R)-rel-)
- 473730-88-0(3-methylpiperidin-3-ol)
- 955028-53-2(rac-(3R,5S)-5-methylpiperidin-3-ol hydrochloride)